7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
CAS No.: 1261365-89-2
Cat. No.: VC2820434
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261365-89-2 |
|---|---|
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
| Standard InChI | InChI=1S/C7H6ClNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2 |
| Standard InChI Key | OBBRXSOOGSZXCS-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=C(C=N2)Cl |
| Canonical SMILES | C1COC2=C(O1)C=C(C=N2)Cl |
Introduction
Chemical Structure and Identification
Structural Characteristics
7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine contains a bicyclic heterocyclic system with a 1,4-dioxino ring fused to a pyridine ring. The compound features a chlorine atom at position 7 of the pyridine ring, creating a unique chemical structure with potential for further functionalization. The dioxino ring introduces oxygen atoms that can participate in hydrogen bonding, potentially enhancing interactions with biological targets. The chlorine substituent adds lipophilicity and the potential for halogen bonding interactions, which may be significant for biological activity.
Derivatives and Related Compounds
Two significant derivatives of this core structure have been documented in chemical databases: the 6-carboxylic acid and the 8-carboxylic acid derivatives. The 6-carboxylic acid derivative (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine-6-carboxylic acid) has the CAS number 877177-32-7 and European Community Number 959-988-5 . The 8-carboxylic acid derivative (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid) is identified by CAS number 1305325-09-0 . Both derivatives maintain the core structure while introducing carboxylic acid functionality at different positions, which significantly alters their chemical properties and potential applications.
Another related compound in this family is 7-Chloro-8-iodo-2,3-dihydro- dioxino[2,3-b]pyridine (CAS: 1305324-52-0), which features both chlorine and iodine substituents, creating a dihalogenated derivative with distinct chemical properties .
Physical and Chemical Properties
Fundamental Properties
Based on the properties of its derivatives, the core 7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine structure is expected to have similar physical characteristics. The carboxylic acid derivatives have a molecular weight of 215.59 g/mol and a molecular formula of C8H6ClNO4 . The core structure would have a lower molecular weight, corresponding to the absence of the carboxylic acid group.
Physical Properties Data
Table 1 presents the physical properties of the carboxylic acid derivatives, which provide insight into the likely properties of the parent compound:
| Property | 6-Carboxylic Acid Derivative | 8-Carboxylic Acid Derivative | 7-Chloro-8-iodo Derivative |
|---|---|---|---|
| Molecular Formula | C8H6ClNO4 | C8H6ClNO4 | C7H5ClINO2 |
| Molecular Weight | 215.59 g/mol | 215.59 g/mol | 297.48 g/mol |
| Density (Predicted) | 1.584±0.06 g/cm³ | Not reported | 2.043±0.06 g/cm³ |
| Boiling Point (Predicted) | 383.6±42.0 °C | Not reported | 339.0±42.0 °C |
| pKa (Predicted) | 2.65±0.20 | Not reported | 1.66±0.20 |
These predicted physical properties suggest that 7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine derivatives have relatively high boiling points, moderate density, and acidic characteristics when carboxylic acid groups are present .
Chemical Reactivity
The chemical reactivity of 7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine is expected to be dominated by the heterocyclic system. The pyridine nitrogen can act as a hydrogen bond acceptor and may participate in coordination with metals. The chlorine substituent provides a site for potential nucleophilic aromatic substitution reactions. The dioxino ring introduces oxygen atoms that can participate in hydrogen bonding, potentially enhancing interactions with biological targets or chemical reagents.
Research Status and Applications
Research Challenges
One of the primary challenges in studying this compound is the lack of comprehensive data on its synthesis, properties, and applications. This knowledge gap presents both an obstacle and an opportunity for researchers interested in heterocyclic chemistry and drug discovery. The limited availability of research data suggests that further investigation into this compound class could yield valuable new insights.
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